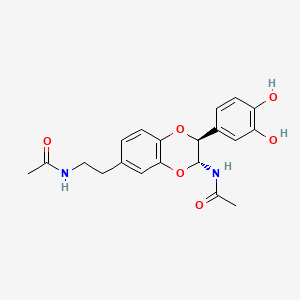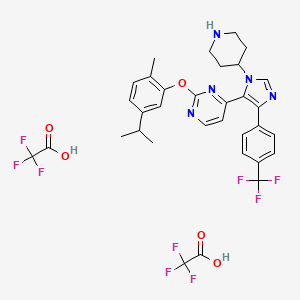
iBRD4-BD1 (diTFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
iBRD4-BD1 (diTFA) is a selective inhibitor of the first bromodomain of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones . iBRD4-BD1 (diTFA) has shown promise as a therapeutic agent for diseases such as cancer and inflammation due to its ability to inhibit BRD4’s activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iBRD4-BD1 (diTFA) involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of iBRD4-BD1 (diTFA) involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires the use of specialized equipment and techniques to ensure consistent quality and high yield. The process may also involve purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
iBRD4-BD1 (diTFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
Aplicaciones Científicas De Investigación
iBRD4-BD1 (diTFA) has a wide range of scientific research applications, including:
Mecanismo De Acción
iBRD4-BD1 (diTFA) exerts its effects by selectively binding to the first bromodomain of BRD4. This binding prevents BRD4 from recognizing and interacting with acetylated lysine residues on histones, thereby inhibiting its role in gene regulation. The inhibition of BRD4 activity leads to the downregulation of target genes involved in disease processes such as cancer and inflammation .
Comparación Con Compuestos Similares
iBRD4-BD1 (diTFA) is unique in its high selectivity for the first bromodomain of BRD4 compared to other bromodomain inhibitors. Similar compounds include:
JQ1: A well-known BET inhibitor with broad activity against multiple bromodomains.
OTX015: Another BET inhibitor with activity against BRD2, BRD3, and BRD4.
I-BET762: A selective inhibitor of BET bromodomains with therapeutic potential in cancer and inflammation .
iBRD4-BD1 (diTFA) stands out due to its high selectivity for BRD4-BD1, making it a valuable tool for studying the specific functions of this bromodomain and developing targeted therapies .
Propiedades
Fórmula molecular |
C33H32F9N5O5 |
|---|---|
Peso molecular |
749.6 g/mol |
Nombre IUPAC |
2-(2-methyl-5-propan-2-ylphenoxy)-4-[3-piperidin-4-yl-5-[4-(trifluoromethyl)phenyl]imidazol-4-yl]pyrimidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H30F3N5O.2C2HF3O2/c1-18(2)21-5-4-19(3)25(16-21)38-28-34-15-12-24(36-28)27-26(20-6-8-22(9-7-20)29(30,31)32)35-17-37(27)23-10-13-33-14-11-23;2*3-2(4,5)1(6)7/h4-9,12,15-18,23,33H,10-11,13-14H2,1-3H3;2*(H,6,7) |
Clave InChI |
GUUBIJTYNCEMRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)
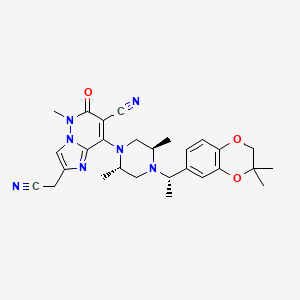
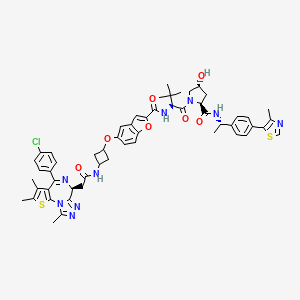
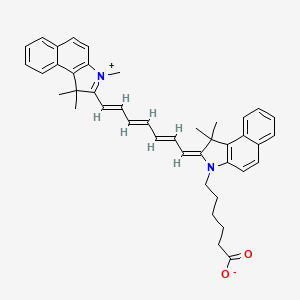
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12386880.png)
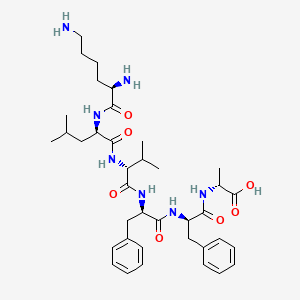

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
